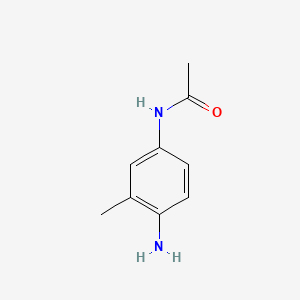

N-(4-amino-3-metilfenil)acetamida

Descripción general

Descripción

N-(4-amino-3-methylphenyl)acetamide is a chemical compound that belongs to the class of acetamides, characterized by the presence of an acetamide group (-CONH2) attached to an aromatic ring. The specific structure of this compound includes a 4-amino-3-methylphenyl group, indicating the presence of an amino group at the fourth position and a methyl group at the third position on the benzene ring.

Synthesis Analysis

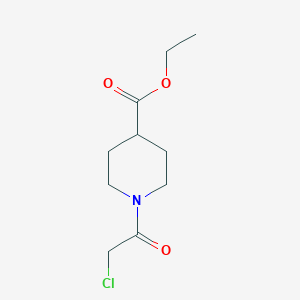

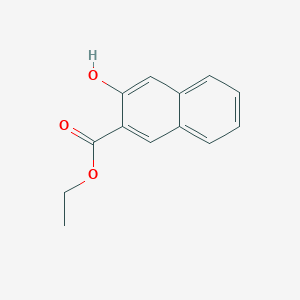

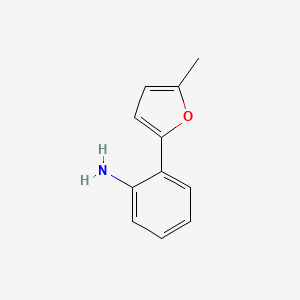

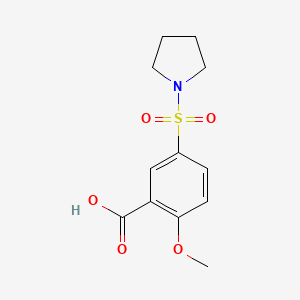

The synthesis of related acetamide compounds often involves the acylation of aromatic amines. For instance, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives was achieved by N-chloroacetylation and N-alkylation starting from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine . Similarly, N-(3-Amino-4-methoxyphenyl)acetamide was synthesized via the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide using a Pd/C catalyst . These methods could potentially be adapted for the synthesis of N-(4-amino-3-methylphenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often investigated using spectroscopic methods and X-ray crystallography. For example, the structure of N-(2-Methylphenyl)acetamide was determined, showing that the acetamide unit is slightly twisted relative to the 2-methylphenyl substituent . This suggests that in N-(4-amino-3-methylphenyl)acetamide, similar structural characteristics may be observed, with potential twisting between the acetamide group and the aromatic ring.

Chemical Reactions Analysis

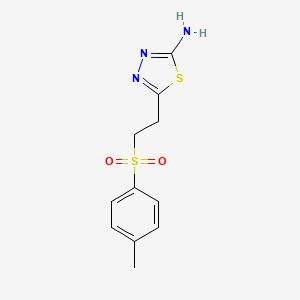

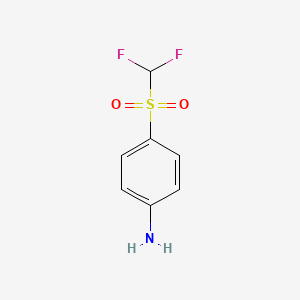

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group. The amide group can engage in hydrogen bonding, as seen in the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, which exhibit intermolecular hydrogen bonds . Additionally, the amino group on the aromatic ring can act as a nucleophile in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by the substituents on the aromatic ring and the acetamide group. For instance, the introduction of a methyl group on the aromatic ring can influence the characteristic frequencies of the amide group, as seen in the vibrational spectroscopy studies of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide . The presence of an amino group can also affect the compound's solubility, boiling point, and melting point. The hydrogen bonding capability of the amide group contributes to the compound's solubility in polar solvents and its potential to form crystals with specific packing arrangements .

Aplicaciones Científicas De Investigación

Bloques de Construcción para Candidatos a Fármacos

“N-(4-amino-3-metilfenil)acetamida” es un bloque de construcción crucial para muchos candidatos a fármacos . Es una materia prima clave e intermedia en la síntesis de diversos productos farmacéuticos .

Síntesis Continua en Sistemas de Microflujo

Este compuesto se ha sintetizado en un sistema de microreactor de flujo continuo . El sistema fue desarrollado para determinar los parámetros intrínsecos de cinética de reacción . Este método de síntesis es eficiente y práctico, produciendo el compuesto con un rendimiento del 85.7% en 10 minutos .

Estudio Cinético

La cinética de la síntesis de “this compound” se ha estudiado en detalle . Se determinaron las constantes de velocidad de reacción, las energías de activación y los factores preexponenciales . Esta información es crucial para optimizar las condiciones de reacción .

Acilación Selectiva

El compuesto se obtiene por la acilación selectiva de la 4-metilbenceno-1,3-diamina con anhídrido benzoico . Este proceso es relativamente complicado debido a la presencia de dos grupos amino en diferentes entornos químicos .

Química Medicinal

“this compound” tiene una amplia gama de aplicaciones en química medicinal . Se utiliza en la síntesis de diversas moléculas de fármacos .

Disponibilidad Comercial

“this compound” está disponible comercialmente y se puede comprar de varios proveedores de productos químicos . Esto la hace accesible para aplicaciones de investigación e industriales .

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-amino-3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWUFIZOBXUMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356954 | |

| Record name | N-(4-amino-3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6375-20-8 | |

| Record name | N-(4-amino-3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

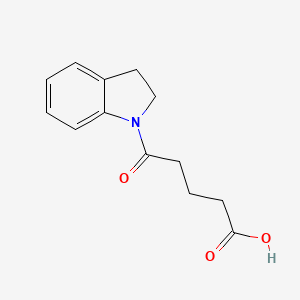

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1299110.png)

![5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299119.png)

![3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1299124.png)